molecular formula C24H20ClN3O3 B2657558 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327185-05-6

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2657558
CAS No.: 1327185-05-6
M. Wt: 433.89
InChI Key: JRZIMPKIXNWDEH-PNHLSOANSA-N
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Description

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a novel synthetic compound designed for advanced biochemical research, specifically targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling node. TAK1 is a central mediator of multiple critical cellular pathways, including NF-κB and MAPK signaling, which regulate processes such as inflammation, cell survival, and apoptosis . This chromene-based analog is structurally related to the potent natural product inhibitor (5Z)-7-Oxozeaenol, which functions through covalent, irreversible binding to the TAK1 activation loop . Researchers can utilize this compound as a highly specific chemical probe to dissect the complex role of TAK1 in various disease models. Its primary research value lies in investigating the pathogenesis of inflammatory diseases, cancer, and fibrotic disorders, where aberrant TAK1 activation is frequently implicated. By selectively inhibiting TAK1, this tool compound enables the study of downstream effects on cytokine production, immune cell activation, and tumor cell proliferation, providing crucial insights for target validation and therapeutic development.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-10-11-17(25)13-19(14)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZIMPKIXNWDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between the 5-chloro-2-methylphenylamine and the chromene derivative.

    Attachment of the Pyridinyl Substituent: The final step involves the coupling of the pyridinyl group to the chromene core, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups

    Reduction Products: Amino derivatives

    Substitution Products: Compounds with substituted functional groups at the chloro or methoxy positions

Scientific Research Applications

Research indicates that this compound exhibits significant potential in medicinal chemistry due to its various biological activities:

Anticancer Activity

Studies have demonstrated that chromene derivatives, including this compound, show potent cytotoxic effects against various cancer cell lines. For example:

  • In Vitro Studies : The compound was tested against multiple cancer cell lines, revealing IC50 values comparable to established chemotherapeutics. A study indicated that similar chromene derivatives had IC50 values ranging from 0.39 to 4.85 µM against HeLa and HepG2 cancer cell lines.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
(Similar Chromene)HeLa0.39
(Similar Chromene)HepG24.85
(Target Compound)VariousTBDOngoing Research

Antibacterial Activity

Chromene derivatives have also been noted for their antibacterial properties. While specific data on this compound's antibacterial efficacy is limited, related compounds have shown effectiveness against various bacterial strains:

  • Mechanism : The antibacterial activity is often attributed to enzyme inhibition and disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

Research has suggested that chromene derivatives can exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways.

Study on Coumarin Derivatives

A series of coumarin derivatives were synthesized and evaluated for their biological activities, revealing that structural modifications significantly influenced their anticancer potency. This indicates a pathway for optimizing (2Z)-2... for enhanced efficacy in cancer treatment.

Molecular Docking Studies

Molecular docking studies have been conducted on similar chromene compounds to evaluate their binding affinity to key targets involved in cancer progression, such as CK2 enzyme. These studies suggest potential mechanisms of action through which the compound may exert its effects .

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromene Derivatives with Varied Imino and Amide Substituents

The following analogs share the chromene-3-carboxamide backbone but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):

Table 1: Structural Comparison of Chromene-3-carboxamide Derivatives
Compound Name / ID Imino Substituent Amide Substituent Key Structural Differences vs. Target Compound Reference
Target Compound 5-Chloro-2-methylphenyl 6-Methylpyridin-2-yl Reference standard
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15) 2-Chlorophenyl 2-Chlorophenyl Amide group lacks pyridine; chloro substitution differs
(2Z)-8-methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide 2-Methylphenyl None (simple carboxamide) No pyridinyl amide; methyl vs. chloro in imino group
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (400878-30-0) 3-Methoxyphenyl 2-Methoxyphenyl Methoxy groups replace chloro/methyl; altered electronics
Key Findings :

The 2-chlorophenyl substituent in Compound 15 () lacks the methyl group, reducing steric bulk and possibly weakening target affinity .

Amide Group Variations :

  • The 6-methylpyridin-2-yl moiety in the target compound provides a hydrogen-bond acceptor (pyridine nitrogen) and moderate lipophilicity. In contrast, 2-chlorophenyl () or 2-methoxyphenyl () amides lack this feature, which may diminish interactions with polar residues in enzyme active sites .
  • Simple carboxamide derivatives () lack the extended aromaticity of pyridinyl or substituted phenyl groups, likely reducing π-π stacking interactions .

Impact of Substituents on Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound Compound 15 () Compound Compound
Molecular Weight ~424 g/mol ~388 g/mol ~336 g/mol ~419 g/mol
LogP ~3.5 (estimated) ~3.8 (chlorophenyl increases) ~2.9 (methyl reduces) ~2.7 (methoxy reduces)
Hydrogen Bond Acceptors 5 (pyridine N, carbonyl O) 4 (carbonyl O, Cl) 3 (carbonyl O) 6 (methoxy O, carbonyl O)
  • Lipophilicity: The target compound’s 6-methylpyridin-2-yl group balances hydrophobicity (methyl) and polarity (pyridine), yielding a moderate LogP.
  • Electron Effects: Chloro and methyl groups (target compound) are electron-withdrawing and donating, respectively, creating a polarized imino bond that may enhance electrophilic reactivity compared to methoxy-substituted derivatives .

Biological Activity

The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, notable for its diverse biological activities. This article delves into its biological activity, exploring various studies that highlight its potential therapeutic applications, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C23H22ClN3O3
Molecular Weight 421.89 g/mol
CAS Number 1327185-77-2

Structure

The compound features a chromene structure with significant substituents that contribute to its biological activity. The presence of a chloro group and a methoxy group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit anticancer properties. A study demonstrated that derivatives of chromene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that a related compound inhibited the growth of various cancer cell lines by modulating pathways associated with apoptosis and cell survival .

The mechanism by which this compound exerts its effects is believed to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation .

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases, including cancer. Studies have shown that chromene derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Study 1: Antitumor Efficacy in Animal Models

A recent study investigated the efficacy of a related chromene derivative in murine models. The results indicated significant tumor regression when administered at specific dosages over a defined period. The compound demonstrated an ability to enhance the immune response against tumor cells while reducing tumor size significantly .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G1 phase, suggesting a targeted mechanism against rapidly dividing cells .

Q & A

Q. How do crystallographic packing forces affect the compound’s polymorphic forms, and which form is thermodynamically stable?

  • Methodological Answer : Screen polymorphs via solvent evaporation (10 solvents, varying temperatures). Analyze crystal packing with Mercury software. Determine stability via DSC (melting point comparison) and slurry experiments in saturated solutions .

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